molecular formula C11H12N2O3S B182977 Ethyl 5-acetamido-4-cyano-3-methylthenoate CAS No. 23903-49-3

Ethyl 5-acetamido-4-cyano-3-methylthenoate

Cat. No.: B182977
CAS No.: 23903-49-3
M. Wt: 252.29 g/mol
InChI Key: HOXMUFDZGGNNEA-UHFFFAOYSA-N
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Description

Ethyl 5-acetamido-4-cyano-3-methylthenoate is a chemical compound with the molecular formula C11H12N2O3S and a molecular weight of 252.29 g/mol This compound is characterized by its unique structure, which includes an acetamido group, a cyano group, and a methyl group attached to a thienoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-acetamido-4-cyano-3-methylthenoate typically involves the reaction of ethyl cyanoacetate with an appropriate amine under controlled conditions. One common method involves the fusion of aromatic amines with an excess amount of ethyl cyanoacetate at elevated temperatures (around 150°C) to afford cyanoacetanilide derivatives . The reaction conditions are crucial to ensure the desired product’s yield and purity.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-acetamido-4-cyano-3-methylthenoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The acetamido and cyano groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) can be employed.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Ethyl 5-acetamido-4-cyano-3-methylthenoate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and heterocyclic systems.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-acetamido-4-cyano-3-methylthenoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the acetamido and cyano groups, play a crucial role in its reactivity and interactions with biological molecules. These interactions can lead to various biological effects, including enzyme inhibition, receptor binding, and modulation of cellular pathways.

Comparison with Similar Compounds

    Ethyl cyanoacetate: A precursor in the synthesis of Ethyl 5-acetamido-4-cyano-3-methylthenoate.

    Cyanoacetanilide derivatives: Compounds with similar structural features and reactivity.

Uniqueness: this compound is unique due to its specific combination of functional groups and its potential applications in diverse fields. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

IUPAC Name

ethyl 5-acetamido-4-cyano-3-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-4-16-11(15)9-6(2)8(5-12)10(17-9)13-7(3)14/h4H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXMUFDZGGNNEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80178610
Record name Ethyl 5-acetamido-4-cyano-3-methylthenoate
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Molecular Weight

252.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23903-49-3
Record name Ethyl 5-(acetylamino)-4-cyano-3-methyl-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23903-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-acetamido-4-cyano-3-methylthenoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 5-acetamido-4-cyano-3-methylthenoate
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Record name Ethyl 5-acetamido-4-cyano-3-methylthenoate
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